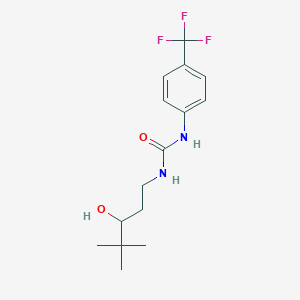

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic diseases such as obesity, diabetes, and dyslipidemia. However, it was later discovered to have significant performance-enhancing effects and was subsequently banned by the World Anti-Doping Agency (WADA) in 2009.

Applications De Recherche Scientifique

Urease Inhibition for Medical Applications

Urease inhibitors play a crucial role in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for potent urease inhibitors has led to the exploration of various compounds, including urea derivatives. Urea derivatives have shown potential in inhibiting urease activity, thereby offering a pathway for developing new treatments for these infections. This area of research holds promise for utilizing 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea as a urease inhibitor, given its structural characteristics conducive to this biological activity (Kosikowska & Berlicki, 2011).

Urea Biosensors for Detecting Urea Concentrations

The development of urea biosensors is an essential area of research for detecting and quantifying urea concentration in various environments, including clinical settings. Urea biosensors utilize the enzyme urease to detect urea concentration, which is crucial for diagnosing conditions associated with abnormal urea levels in the human body. Given the compound's relevance to urea and urease, 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea could contribute to advancing urea biosensor technology, enhancing the accuracy and efficiency of urea detection (Botewad et al., 2021).

Drug Design and Pharmacological Applications

The unique properties of urea derivatives make them valuable in drug design, offering ways to modulate drug-target interactions. These properties can be harnessed to improve the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in medicinal chemistry. The structural features of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea may allow it to interact with biological targets in novel ways, contributing to the development of new therapeutic agents (Jagtap et al., 2017).

Agricultural and Environmental Applications

In agriculture, the efficiency and environmental impact of nitrogen fertilizers are significant concerns. Urease inhibitors can reduce nitrogen loss from fertilizers, improving nitrogen-use efficiency and minimizing environmental pollution. Research on urease inhibitors, including compounds similar to 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea, is crucial for developing more sustainable agricultural practices. These inhibitors can also mitigate the adverse effects of urea fertilizers on seed germination and seedling growth, highlighting the potential agricultural applications of this compound (Bremner, 1995).

Propriétés

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-14(2,3)12(21)8-9-19-13(22)20-11-6-4-10(5-7-11)15(16,17)18/h4-7,12,21H,8-9H2,1-3H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJDDAPQVZROIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)

![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)